molecular formula C23H24N4O3S B11234217 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11234217
M. Wt: 436.5 g/mol
InChI Key: ONVBLQYDGPONBF-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide . The triazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The final step involves the coupling of these intermediates with the tetrahydroquinoline moiety under suitable conditions, such as the use of a base and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce the production time .

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE apart from similar compounds is its unique combination of structural features, including the benzodioxepin, triazole, and tetrahydroquinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C23H24N4O3S/c1-26-22(17-9-10-19-20(14-17)30-13-5-12-29-19)24-25-23(26)31-15-21(28)27-11-4-7-16-6-2-3-8-18(16)27/h2-3,6,8-10,14H,4-5,7,11-13,15H2,1H3

InChI Key

ONVBLQYDGPONBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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